Modafinil Sulfone
Overview
Description
It is one of the two major circulating metabolites of modafinil, the other being modafinil acid . Modafinil sulfone is also a metabolite of the modafinil prodrug, adrafinil . Unlike modafinil, this compound has been described as inactive in terms of wakefulness-promoting effects . it does exhibit some biological activity, such as anticonvulsant properties in animals .
Mechanism of Action
Target of Action
Modafinil Sulfone, a metabolite of Modafinil, is believed to interact with the same primary targets as Modafinil. These targets include the dopamine transporter (DAT) and norepinephrine transporter (NET) . These transporters play a crucial role in the regulation of neurotransmitter levels in the brain, which in turn influence alertness, wakefulness, and cognitive performance .
Mode of Action
It is believed to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . This compound may also activate glutamatergic circuits while inhibiting GABA . These actions result in increased wakefulness and alertness .
Biochemical Pathways
This compound is thought to affect several biochemical pathways. It is primarily metabolized via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways .
Pharmacokinetics
This compound’s pharmacokinetic properties are similar to those of Modafinil. After oral administration, Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days . Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Less than 10% of the dose is excreted as unchanged drug .
Result of Action
Interestingly, like Modafinil, this compound was found to show anticonvulsant properties in animals, indicating that it does possess some biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect the pharmacokinetics of this compound. Modafinil has potential to affect the pharmacokinetics of drugs that are metabolized by certain CYP enzymes . Compounds that induce or inhibit CYP activity are unlikely to have major effects on the pharmacokinetics of Modafinil .
Biochemical Analysis
Biochemical Properties
Modafinil sulfone plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been found to exhibit anticonvulsant properties in animal models, indicating its interaction with neural pathways and neurotransmitter systems .
Cellular Effects
This compound influences cellular processes by modulating neurotransmitter systems. It has been shown to have neuroprotective properties and may enhance cognitive performance and vigilance . In cellular models, this compound has been observed to affect cell signaling pathways, particularly those involving dopamine and norepinephrine transporters . These interactions can lead to changes in gene expression and cellular metabolism, contributing to its anticonvulsant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters and receptors. It inhibits the reuptake of dopamine by binding to the dopamine reuptake pump, leading to increased extracellular dopamine levels . Additionally, it may modulate the activity of GABA and glutamate receptors, contributing to its anticonvulsant properties . These molecular interactions result in changes in gene expression and enzyme activity, further influencing its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its biological activity may decrease over time due to metabolic degradation . Long-term studies in animal models have indicated that this compound can have sustained anticonvulsant effects, although its efficacy may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance the anticonvulsant activity of classical antiepileptic drugs, such as valproate . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
This compound is primarily metabolized in the liver through amide hydrolysis and cytochrome P450-mediated oxidative pathways . It is excreted mainly as metabolites in the urine . The metabolic pathways involve interactions with various enzymes, including CYP3A4, CYP2C19, and CYP1A2 . These interactions can influence the metabolic flux and levels of metabolites, affecting the overall pharmacokinetics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is well-absorbed and distributed throughout the body, with significant accumulation in the brain . The transport and distribution of this compound are influenced by its lipophilic nature, allowing it to cross the blood-brain barrier effectively .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and neuronal compartments . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in neural tissues suggests that it may exert its effects through interactions with cytoplasmic and membrane-bound receptors and transporters .
Preparation Methods
The synthesis of modafinil sulfone typically involves the oxidation of modafinil. One common method is the oxidation of modafinil using hydrogen peroxide in the presence of a mineral acid . This process converts modafinil to this compound by introducing a sulfone group at the sulfur atom . Industrial production methods often involve similar oxidation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Modafinil sulfone undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis, where modafinil is oxidized to form this compound.
Reduction: This compound can be reduced back to modafinil under specific conditions.
Substitution: It can participate in substitution reactions where the sulfone group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are modafinil and other derivatives depending on the specific substitution reactions .
Scientific Research Applications
Modafinil sulfone has several scientific research applications:
Comparison with Similar Compounds
Modafinil sulfone can be compared with other similar compounds, such as:
Modafinil: The parent compound, known for its wakefulness-promoting effects.
Modafinil Acid: Another major metabolite of modafinil, which is also inactive in terms of wakefulness-promoting effects.
Adrafinil: A prodrug of modafinil, which is metabolized into modafinil and this compound.
Flmodafinil: A fluorinated derivative of modafinil with similar wakefulness-promoting properties.
This compound is unique in that it is an oxidized metabolite with specific biological activities, such as anticonvulsant properties, which are not prominent in its parent compound .
Properties
IUPAC Name |
2-benzhydrylsulfonylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNOWZYHYRSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424213 | |
Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118779-53-6 | |
Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118779-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Modafinil sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODAFINIL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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